2-Hydroxy-6-phenylcyclohexan-1-one
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Overview
Description
2-Hydroxy-6-phenylcyclohexan-1-one is an organic compound with a unique structure that combines a hydroxyl group, a phenyl group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydroxylation . This method provides a straightforward route to the target compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of biocatalysts, such as lipases, can also be employed to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylcyclohexan-1-one or 2-carboxy-6-phenylcyclohexan-1-one.
Reduction: Formation of 2-hydroxy-6-phenylcyclohexanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-6-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Phenylcyclohexan-1-ol: Contains a hydroxyl group but lacks the carbonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxy-6-phenylcyclohexan-1-one is unique due to the presence of both hydroxyl and carbonyl groups, which provide a versatile platform for various chemical transformations and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
105640-14-0 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-hydroxy-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2 |
InChI Key |
LXDNIPPYFYGNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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